molecular formula C13H18 B14336139 1,2,3,4,5,6,7,8-Octahydro-1,4-ethano-5,8-methanonaphthalene CAS No. 108587-09-3

1,2,3,4,5,6,7,8-Octahydro-1,4-ethano-5,8-methanonaphthalene

Cat. No.: B14336139
CAS No.: 108587-09-3
M. Wt: 174.28 g/mol
InChI Key: JVYHBEASEWIGEB-UHFFFAOYSA-N
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Description

1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin is a complex organic compound with a unique structure that includes multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the fused ring structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters are crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenation and other substitution reactions can occur, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Ethano-5,8-methano-5,6,7,8-tetrahydronaphthalene: Similar structure but different reactivity and applications.

    1,4-Ethano-5,8-methano-5,6,7,8-tetrahydroindene: Another related compound with distinct chemical properties.

Uniqueness

1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin is unique due to its specific ring structure and the resulting chemical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

CAS No.

108587-09-3

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

tetracyclo[6.2.2.13,6.02,7]tridec-2(7)-ene

InChI

InChI=1S/C13H18/c1-2-9-4-3-8(1)12-10-5-6-11(7-10)13(9)12/h8-11H,1-7H2

InChI Key

JVYHBEASEWIGEB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=C2C4CCC3C4

Origin of Product

United States

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